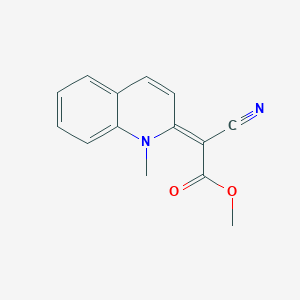

![molecular formula C7H13N3O B397073 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-07-8](/img/structure/B397073.png)

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol” is a chemical compound with the molecular formula C6H10N2O . It is also known by other synonyms such as 2-(1-methyl-1H-pyrazol-4-yl)ethanol . The compound has a molecular weight of 126.16 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The InChI string for the compound is InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3 . This provides a detailed description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a number of computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It has a topological polar surface area of 38 Ų and a complexity of 87.1 .

Aplicaciones Científicas De Investigación

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, have shown significant promise in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their potential to inhibit the growth of Leishmania species and Plasmodium strains, which are the pathogens responsible for these diseases . The antileishmanial activity, in particular, has been highlighted by the superior antipromastigote activity displayed by certain pyrazole derivatives, which have shown to be more effective than standard drugs in in vitro studies .

Molecular Docking and Simulation Studies

The pyrazole moiety within these compounds has been subjected to molecular docking studies to understand their interaction with biological targets. For instance, the binding affinity and fitting patterns within the active sites of enzymes from the Leishmania species have been analyzed, providing insights into the compound’s mechanism of action and guiding the design of more potent derivatives .

Pharmacological Effects

The diverse pharmacological effects of pyrazole-bearing compounds are well-documented. They have been used in the development of various pharmacophores, which are parts of a molecule responsible for its biological activity. This has implications for the preparation of safe and effective agents for a range of diseases beyond just leishmaniasis and malaria .

Drug Discovery

Due to their significant biological activities, pyrazole derivatives are valuable in drug discovery efforts. They serve as key scaffolds in the synthesis of bioactive chemicals, which can lead to the development of new therapeutic agents. Their role in medicinal chemistry is crucial for identifying novel drug candidates .

Agrochemistry

In the field of agrochemistry, pyrazole compounds have applications in the development of pesticides and herbicides. Their chemical properties allow them to interact with specific biological pathways in pests and weeds, providing an avenue for controlling agricultural infestations .

Coordination Chemistry

Pyrazole derivatives are also used in coordination chemistry, where they act as ligands to form complexes with metals. These complexes have various applications, including catalysis, material science, and as models for studying biological systems .

Organometallic Chemistry

In organometallic chemistry, the pyrazole ring can coordinate with metal centers to create organometallic compounds. These compounds are important for catalytic processes and the development of new materials with unique properties .

Synthesis Techniques

The synthesis of pyrazole derivatives, including 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, involves various strategies such as multicomponent approaches and cyclocondensation reactions. These techniques are essential for creating a wide array of pyrazole-based compounds with potential applications in multiple scientific fields .

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities . These compounds may interact with key enzymes or proteins in the parasites, disrupting their normal functions and leading to their death.

Mode of Action

It’s worth noting that related pyrazole derivatives have shown to interact with their targets in a way that disrupts the normal functioning of the parasites

Biochemical Pathways

Related pyrazole derivatives have been found to interfere with the life cycle of parasites, affecting their ability to reproduce and survive . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.

Result of Action

Related pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities, suggesting that they may induce cellular changes that lead to the death of the parasites .

Propiedades

IUPAC Name |

2-[(1-methylpyrazol-4-yl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)4-8-2-3-11/h5-6,8,11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYUPJKMGKFHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

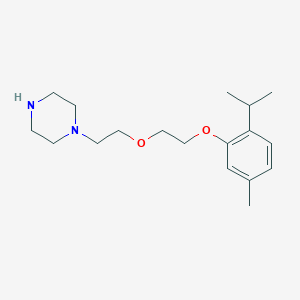

![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)

![1-{2-[2-(Mesityloxy)ethoxy]ethyl}piperazine](/img/structure/B397012.png)

![1-[6-(2-Methylphenoxy)hexyl]piperazine](/img/structure/B397013.png)

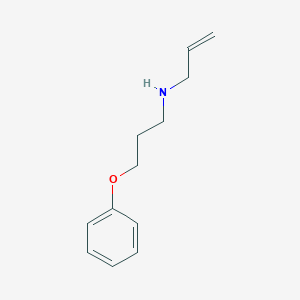

![N-allyl-N-[2-(4-isopropylphenoxy)ethyl]amine](/img/structure/B397015.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]prop-2-en-1-amine](/img/structure/B397019.png)

![N-allyl-N-[2-(2-bromo-4-chlorophenoxy)ethyl]amine](/img/structure/B397020.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)

![N-allyl-N-[3-(4-iodophenoxy)propyl]amine](/img/structure/B397024.png)

![N-allyl-N-[2-(2-bromo-4-methylphenoxy)ethyl]amine](/img/structure/B397025.png)

![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)

![N-allyl-N-[3-(2-chloro-6-methylphenoxy)propyl]amine](/img/structure/B397030.png)